7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one
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Overview
Description
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound features a triazole ring fused to a pyrimidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as CDK2 inhibitors.
Thiazolo[4,5-d]pyrimidine: Known for its anticancer properties and ability to inhibit topoisomerase I.
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with a wide range of applications in medicinal chemistry.
Uniqueness
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to inhibit CDK2 with high potency makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C7H9N5O |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-amino-6-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N5O/c1-2-4-5(8)12-7(9-3-10-12)11-6(4)13/h3H,2,8H2,1H3,(H,9,10,11,13) |
InChI Key |
URFPQCVWCRQWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC=N2)NC1=O)N |
Origin of Product |
United States |
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